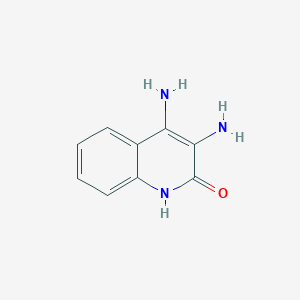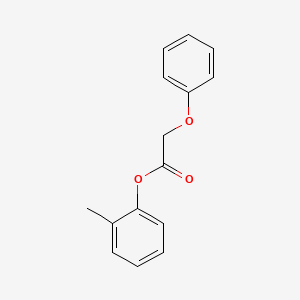![molecular formula C22H21N5O2S B12125397 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrimidine and quinazoline derivatives, followed by their coupling through a sulfanyl linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets the required standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like halides or amines, and electrophiles such as alkyl halides, under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- **2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide stands out due to its unique structural features and potential applications. Its combination of pyrimidine and quinazoline moieties, linked through a sulfanyl group, provides distinct chemical properties and biological activities that are not observed in closely related compounds.
Propriétés
Formule moléculaire |
C22H21N5O2S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-13-8-14(2)25-22(24-13)30-12-20(29)27-21-23-11-17-18(26-21)9-16(10-19(17)28)15-6-4-3-5-7-15/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,26,27,29) |
Clé InChI |
RCCQYFMORXXHMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12125322.png)


![N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine](/img/structure/B12125330.png)

![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12125353.png)
![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)


![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)
![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)

![1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12125401.png)
